Cyclopentanone

Vue d'ensemble

Description

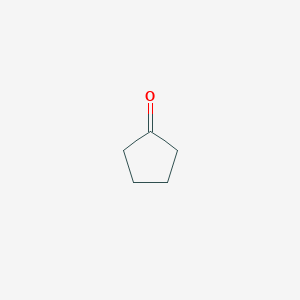

La cyclopentanone est un liquide clair et incolore ayant une odeur de menthe poivrée. Elle est classée comme une cétone cyclique avec la formule moléculaire C₅H₈O. La structure de la this compound se compose d'un cycle à cinq chaînons avec un groupe carbonyle (C=O) attaché. Ce composé est connu pour sa stabilité, bien qu'il puisse former des peroxydes explosifs lorsqu'il est exposé à l'air pendant de longues périodes .

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Applications

1.1 Synthesis of Biologically Active Compounds

Cyclopentanone serves as a crucial starting material in the synthesis of various biologically active compounds. Research has shown that it can be utilized to synthesize derivatives like 4H-pyran , which are important in pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. For instance, studies have reported the synthesis of polyfunctionalized 4H-pyran derivatives that demonstrate significant inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents .

1.2 Chalcone Derivatives

This compound is also involved in the preparation of chalcone derivatives, which are recognized for their medicinal properties. Chalcones serve as privileged structures in drug discovery, showing promise against various diseases such as cancer and inflammation. The incorporation of this compound into chalcone structures has been explored to enhance their biological activities .

1.3 Neuroprotective Agents

Recent studies have investigated this compound derivatives for their neuroprotective properties, particularly in treating Alzheimer's disease (AD). One derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)this compound (3NCP) , was found to alleviate memory impairment in a mouse model of AD by reducing amyloid plaque formation and inhibiting beta-secretase activity. These findings suggest that this compound derivatives could be promising candidates for AD treatment .

Agricultural Applications

2.1 Alternative to Conventional Insecticides

This compound has been evaluated as a potential alternative to synthetic insecticides in agricultural settings. Studies indicate that granular formulations of this compound can effectively control mosquito populations when incorporated into outdoor surveillance devices. The persistence and efficacy of this compound granules were tested against mosquitoes, demonstrating significant mortality rates and suggesting its utility in integrated pest management strategies .

Physical Chemistry Applications

3.1 Reaction Mechanisms

In physical chemistry, this compound is studied for its reaction mechanisms under various conditions. Research has focused on its low-temperature oxidation processes, revealing insights into its behavior as a reactant in complex chemical reactions . These studies contribute to a deeper understanding of this compound's reactivity and potential applications in synthetic organic chemistry.

Data Table: Summary of this compound Applications

Mécanisme D'action

Target of Action

Cyclopentanone, an organic compound with the formula (CH2)4CO It is a versatile synthetic intermediate used in the production of various compounds .

Mode of Action

In a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air, kinetic characteristics in the form of rate constants have been obtained, quantitatively characterizing the effectiveness of their antioxidant action .

Biochemical Pathways

It is used in the synthesis of various biologically active substances, including quinoline derivatives . Quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Result of Action

The primary result of this compound’s action is its utility in the synthesis of other compounds. For example, it is a common precursor to fragrances, especially those related to jasmine and jasmone . It is also used in the synthesis of various pharmaceuticals and pesticides .

Action Environment

This compound is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 26 °C . Therefore, the environment can significantly influence the stability and reactivity of this compound.

Analyse Biochimique

Biochemical Properties

Cyclopentanone plays a significant role in biochemical reactions. It is involved in the hydrogenation-rearrangement of biomass furfural, a process that yields cyclopentanol . This reaction involves the interaction of this compound with various enzymes and proteins, including Ruthenium-Molybdenum Bimetallic Catalysts .

Cellular Effects

The effects of this compound on cells are primarily observed in its metabolic processes. For instance, it is metabolized by Pseudomonas N.C.I.B. 9872, a type of bacteria, where it undergoes oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is involved in the synthesis of cyclopentanol from cyclopentene, a process that involves addition-esterification and transesterification reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the hydrogenation-rearrangement of biomass furfural, an unprecedented rearrangement product selectivity of 89.1% to cyclopentanol was achieved .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the synthesis of cyclopentanol from cyclopentene .

Méthodes De Préparation

La cyclopentanone peut être synthétisée par diverses méthodes, en fonction des matières premières et des conditions :

Oxydation du cyclopentanol : Une méthode courante implique l'oxydation du cyclopentanol à l'aide du réactif de Jones, qui est un mélange de trioxyde de chrome et d'acide sulfurique dans l'acétone.

Kétonisation de l'acide adipique : Une autre méthode implique la cétonisation de l'acide adipique après traitement avec de l'hydroxyde de baryum à des températures élevées.

Conversion à partir du furfural : La this compound peut également être produite à partir du furfural en utilisant des catalyseurs tels que Cu-Co ou Ru/C avec Al₁₁.₆PO₂₃.₇ dans des conditions spécifiques

Analyse Des Réactions Chimiques

La cyclopentanone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour produire de la this compound oxime ou d'autres dérivés.

Réduction : Elle peut être réduite en cyclopentanol en utilisant des catalyseurs d'hydrogénation.

Substitution : La this compound peut subir des réactions de substitution, telles que la formation de dérivés cyclopentyliques.

Condensation aldolique : La this compound peut participer à des réactions de condensation aldolique pour former des composés cycliques plus importants

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, des catalyseurs comme le palladium ou le platine, et divers acides et bases. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à agir comme intermédiaire dans diverses réactions chimiques. Elle peut participer à des réactions d'addition nucléophile, d'oxydation et de réduction. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de l'environnement chimique .

Comparaison Avec Des Composés Similaires

La cyclopentanone peut être comparée à d'autres cétones cycliques telles que la cyclohexanone, la 2-pentanone et la 3-pentanone :

Cyclohexanone : Similaire à la this compound mais avec un cycle à six chaînons. Elle est utilisée dans la production de nylon et d'autres polymères.

2-Pentanone : Une cétone linéaire ayant un poids moléculaire similaire mais une réactivité et des applications différentes.

3-Pentanone : Une autre cétone linéaire avec des propriétés et des utilisations distinctes.

La this compound est unique en raison de sa structure cyclique à cinq chaînons, qui confère une réactivité chimique et une stabilité spécifiques.

Activité Biologique

Cyclopentanone (C5H8O) is a cyclic ketone that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antioxidant, antibacterial, cytotoxic, and other relevant biological properties, supported by data tables and case studies.

This compound is characterized by its five-membered ring structure with a carbonyl group. Its molecular structure contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound derivatives have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. A study reported that certain this compound derivatives exhibited remarkable inhibition of lipid peroxidation, indicating their potential as antioxidants . The antioxidant activity is often measured using assays like the DPPH radical scavenging method.

2. Antibacterial Activity

This compound and its derivatives have demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies revealed that this compound exhibited significant zones of inhibition, particularly against antibiotic-resistant strains .

| Bacteria Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| Staphylococcus aureus | 20 | |

| Ampicillin-resistant E. cloacae | 18 |

3. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study indicated that this compound derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : this compound acts by scavenging free radicals and reducing oxidative stress markers.

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.

Study 1: Antioxidant Properties

A recent study synthesized several this compound derivatives and assessed their antioxidant capacity using the DPPH assay. Compound 2 was found to be the most effective, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Study 2: Antibacterial Efficacy

In an investigation into the antibacterial properties of this compound, researchers tested various concentrations against resistant bacteria strains. The results indicated that this compound not only inhibited growth but also showed potential for use in developing new antibacterial agents .

Propriétés

IUPAC Name |

cyclopentanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029154 | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.4 [mmHg], 11.4 mm Hg at 25 °C | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE, MOBILE LIQUID | |

CAS No. |

120-92-3 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220W81TN3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopentanone?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: [] The carbonyl stretching vibration (vC=O) in the infrared spectrum of this compound is sensitive to solvent effects. For instance, in a series of solvents from hexane to methanol, the vC=O frequency decreases by approximately 17.1 cm−1. This shift is attributed to Fermi resonance with a combination tone, which is influenced by solute-solvent interactions. [] Additionally, the vC=O frequency for cyclohexanone is consistently lower than that of this compound in the same solvents, indicating greater basicity of the cyclohexanone carbonyl group. []

Q3: How does the ring puckering of this compound affect its microwave spectrum?

A3: [] The microwave spectrum of this compound reveals that its ring is permanently twisted and undergoes independent bending and twisting vibrations. This puckering results in multiple vibrational satellites in the spectrum. Additionally, studies of 2-d-cyclopentanone show two distinct conformers due to the deuterium substitution, providing insights into the ring's dynamic behavior. []

Q4: How stable are this compound granules when used as an attractant in mosquito traps?

A4: [] Studies show that granular this compound retains significant residual activity against Anopheles arabiensis mosquitoes for up to 2 months, particularly when combined with Mbita blend attractants in passive outdoor host-seeking devices (POHDs). [] This finding suggests its potential as a long-lasting alternative to artificial CO2 sources in mosquito control devices.

Q5: How is this compound utilized in the synthesis of high-density fuels?

A5: [] this compound, potentially sourced from hemicellulose, serves as a key precursor in the synthesis of 1,3-bis(cyclohexylmethyl)cyclopentane, a renewable high-density fuel. The process involves an aldol condensation reaction between this compound and vanillin, followed by hydrodeoxygenation. The resulting fuel boasts a high density (0.943 g mL−1) and a low freezing point (−35 °C), making it a viable candidate for blending with conventional high-density fuels like JP-10. []

Q6: Can this compound be produced from renewable resources, and how?

A6: [, , ] Yes, this compound can be synthesized from furfural, a platform molecule derived from lignocellulose. This transformation typically involves hydrogenation and hydrolysis reactions using heterogeneous catalysts, such as Ru/C with Al11.6PO23.7 or Cu0.4Mg5.6Al2, in aqueous media. [, , ] This sustainable approach highlights the potential of utilizing biomass for producing valuable chemicals.

Q7: What factors influence the selectivity of furfural conversion to this compound derivatives?

A7: [, ] The selectivity of furfural conversion to specific this compound derivatives, like furfuryl alcohol, this compound, or cyclopentanol, can be influenced by carefully adjusting reaction conditions such as temperature, hydrogen pressure, and catalyst choice. For instance, using Cu0.4Mg5.6Al2 as a catalyst allows for selective production of each of the three aforementioned compounds by modifying reaction conditions. [, ]

Q8: How do structural modifications of this compound derivatives affect their biological activity?

A8: [, , , ] Structural modifications of this compound derivatives significantly influence their biological activities. For example, replacing the active methylene moiety in curcumin with a this compound ring enhances stability while retaining inhibitory effects on histamine release in RBL-2H3 cells. [] Additionally, introducing electron-withdrawing substituents on the aromatic ring of benzylidenethis compound arylamine Mannich bases can enhance their antitumor activity against Bel-7402 and KB carcinoma cell lines. [] In contrast, incorporating fluorine atoms into benzylidene- and dibenzylidenecyclopentanones can alter their packing motifs and solid-state reactivity, impacting their photostability and dimerization propensity. []

Q9: What are the toxicological implications of this compound exposure in rats?

A9: [] Studies on rats exposed to this compound vapor (50–300 ppm) revealed a correlation between exposure levels and solvent accumulation in the brain and perirenal fat. While minimal impact was observed on liver drug-metabolizing enzymes or aldehyde dehydrogenase activities, an initial increase in kidney 7-ethoxycoumarin O-deethylase activity was noted, highlighting potential organ-specific effects. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Numerous analytical techniques are utilized to characterize and quantify this compound and its derivatives. These include:

- Gas chromatography (GC): For separating and quantifying volatile compounds like this compound and its derivatives in complex mixtures. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Provides structural information and quantification of this compound-related compounds. []

- High-performance liquid chromatography (HPLC): Used for analyzing non-volatile this compound derivatives, often coupled with UV or mass spectrometry detectors for identification and quantification. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and stereochemistry of this compound derivatives. [, , ]

- Infrared (IR) spectroscopy: Identifies functional groups and investigates structural features of this compound-based compounds. [, , ]

- Fourier Transform Infrared (FTIR) spectrometry: Provides real-time monitoring of this compound oxidation intermediates and products in combustion studies. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: While specific information regarding the environmental fate and degradation of this compound may be limited in the provided research, its structural similarity to other ketones suggests potential pathways:

- Biodegradation: Microorganisms may be capable of degrading this compound, as seen with other cyclic ketones like cyclohexanone. []

- Photodegradation: this compound may undergo photolysis when exposed to UV radiation in the atmosphere. []

Q12: What are some significant historical milestones in the research of this compound and its derivatives?

A12: Key historical milestones in this compound research include:

- Early synthesis and characterization: The synthesis and basic properties of this compound were established in the early 20th century. []

- Photochemical studies: Investigations into the photochemistry of this compound and its derivatives provided insights into their reactivity and potential applications. [, ]

- Use as building blocks in organic synthesis: this compound derivatives gained importance as versatile intermediates for synthesizing natural products and other complex molecules. [, , , ]

- Exploration of biological activities: Research into the biological properties of this compound analogs, particularly those inspired by curcumin, has led to the discovery of potential therapeutic agents. [, , , ]

- Utilization in renewable energy and materials: Recent advances highlight the potential of this compound as a platform molecule for producing biofuels, polymers, and other valuable materials from renewable resources. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.